molecular formula C11H18F3NO3 B1281140 (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol CAS No. 470482-40-7

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol

Cat. No.: B1281140
CAS No.: 470482-40-7
M. Wt: 269.26 g/mol
InChI Key: CRSWFECHMDRHHV-YUMQZZPRSA-N
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Description

(2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol is an important organic compound, which has been extensively studied due to its potential applications in a variety of fields. It is a chiral, non-aromatic heterocyclic compound, containing two nitrogen atoms and two oxygen atoms. It is also known as Boc-TFP, Boc-TFMP or simply Boc-TFM, and has been used in the synthesis of biologically active molecules, such as peptides, nucleosides and other pharmaceuticals.

Scientific Research Applications

Synthesis Techniques

  • The compound (4S-phenylpyrrolidin-2R-yl)methanol, structurally related to (2S,4S)-1-Boc-4-trifluoromethylpyrrolidine-2-methanol, was synthesized via double reduction of cyclic sulfonamide precursors. This process involves a stereoselective intramolecular Heck reaction and provides a method for constructing molecules with aryl sulfonyl moiety acting as both an N-protecting group and an aryl donor (Evans, 2007).

Asymmetric Syntheses of Stereosiomers

  • Asymmetric syntheses have been achieved for all four stereoisomers of 2,3-methanoamino acids from optically active diol derived from valine. This demonstrates the potential for creating specific stereoisomers of compounds like this compound (Burgess & Li, 1995).

Thermodynamic Properties and Solubility Studies

  • Research has been conducted on the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, a compound with similarities to this compound, in various solvents. This provides insights into the solubility behavior and thermodynamic properties of such compounds (Fan et al., 2016).

Photoinduced Addition Reactions

  • Photoinduced addition reactions have been studied in compounds such as 5(S)-5-triisopropylsiloxymethyl-N-boc-dihydropyrrole-2(5H)-one, showing the potential for photochemical methods in synthesizing and modifying compounds similar to this compound (Drew et al., 1999).

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(15)6-16/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWFECHMDRHHV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124228
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470482-40-7
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470482-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (2S,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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